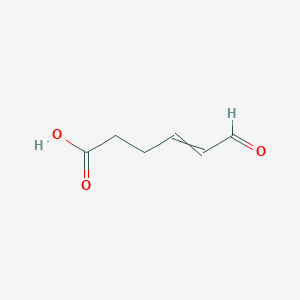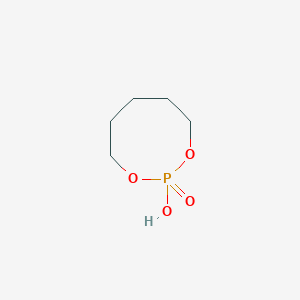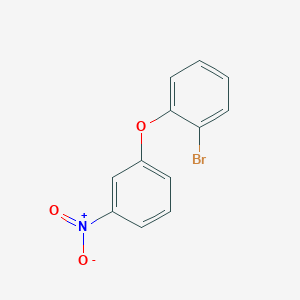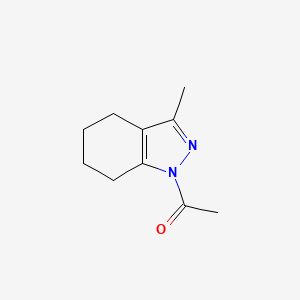
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is an organic compound characterized by the presence of tert-butyl, phenylsulfanyl, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene typically involves the reaction of 4-tert-butylphenylsulfanylcyclohexane with benzene thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-1-phenylsulfanylbenzene
- 4-Tert-butyl-1-cyclohexylsulfanylbenzene
- 4-Tert-butyl-1-phenylsulfanylcyclohexane
Uniqueness
(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is unique due to the presence of both phenylsulfanyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
85895-63-2 |
|---|---|
Molecular Formula |
C22H28S2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(4-tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C22H28S2/c1-21(2,3)18-14-16-22(17-15-18,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-13,18H,14-17H2,1-3H3 |
InChI Key |
NWJGNNNKHAGUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


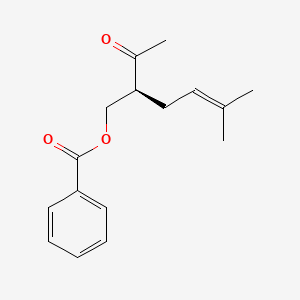
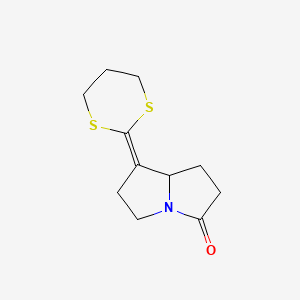
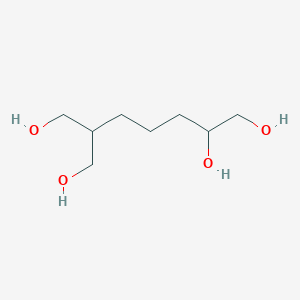

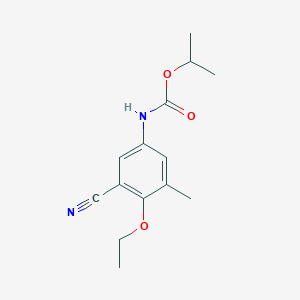

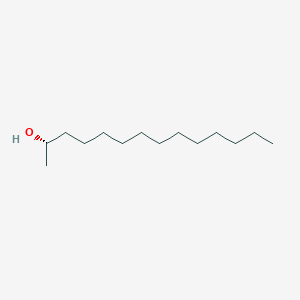
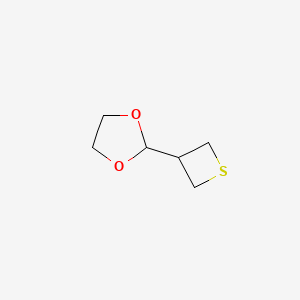
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
